3-methyl-4-(methylamino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-(methylamino)butan-1-ol: is an organic compound with the molecular formula C6H15NO It is a derivative of butanol, featuring a methyl group and a methylamino group attached to the butan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 4-hydroxybutan-2-one and methylamine: One common method involves the reaction of 4-hydroxybutan-2-one with methylamine in the presence of ethanol and a palladium on carbon catalyst.
Industrial Production Methods: Industrial production methods for 3-methyl-4-(methylamino)butan-1-ol typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-4-(methylamino)butan-1-ol can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into various amines or alcohols, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: 3-methyl-4-(methylamino)butan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of methylamino groups on biological activity and interactions with enzymes and receptors.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 3-methyl-4-(methylamino)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methylamino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
3-methylbutan-1-ol:
4-(methylamino)butan-1-ol: Similar structure but without the methyl group on the butanol backbone.
Uniqueness: 3-methyl-4-(methylamino)butan-1-ol is unique due to the presence of both a methyl group and a methylamino group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
1266987-26-1 |
---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
3-methyl-4-(methylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-6(3-4-8)5-7-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
AAHWWTCYRIHDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CNC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.